4-Aminoazobenzene

Catalog No.
S3312002
CAS No.
25548-34-9
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoazobenzene

CAS Number

25548-34-9

Product Name

4-Aminoazobenzene

IUPAC Name

4-phenyldiazenylaniline

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2

InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Freely sol in alcohol, benzene, chloroform, ether
In water, 32 mg/L at 25 °C

Synonyms

4-(phenyldiazenyl)aniline, aniline yellow, C.I. Solvent Yellow 1, p Aminoazobenzene, p-Aminoazobenzene, para Aminoazobenzene, para-Aminoazobenzene

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Photoisomerization Studies

-AAB exhibits a fascinating property called photoisomerization. It can exist in two forms: a trans (E) isomer and a cis (Z) isomer. Light exposure can trigger a switch between these forms [1]. Researchers study this process to understand the mechanisms of light-induced molecular changes. This knowledge can be valuable in developing new photosensitive materials for applications in solar cells, molecular switches, and optical data storage [1].

Here, [1] refers to the following source: Antonov, L., Dimitrova, V., Mateva, N., & Nikolova, M. (2017). Synthesis, structure, spectral properties and DFT quantum chemical calculations of 4-aminoazobenzene dyes. Effect of intramolecular hydrogen bonding on photoisomerization. Spectrochimica Acta Part A: Molecular and Biomedical Spectroscopy, 182, 202-212. PubMed: )

Analytical Techniques Development

-AAB serves as a model compound for developing new analytical techniques. For instance, research explores using Surface-Enhanced Raman Spectroscopy (SERS) to detect trace amounts of 4-AAB in textiles [2]. This research helps refine analytical methods for identifying and quantifying specific molecules in complex matrices.

Here, [2] refers to the following source: Li, H., Zhao, J., Zhang, Y., & Ren, B. (2016). Sequential Determination of Trace 4-Aminoazobenzene in Multiple Textiles Based on Nanoarrayed Functionalized Polystyrene Substrate by Surface Enhanced Raman Spectroscopy. Journal of Nanomaterials, 2016, 1-8.

Material Properties Investigation

The properties of 4-AAB, such as its response to light and interaction with other molecules, are of interest to researchers in material science. Studies explore how these properties might be harnessed for applications in areas like light-emitting devices or sensors [1, 2].

Here, the bracketed references refer to the same sources mentioned previously:

  • [1] Antonov, L., Dimitrova, V., Mateva, N., & Nikolova, M. (2017). Synthesis, structure, spectral properties and DFT quantum chemical calculations of 4-aminoazobenzene dyes. Effect of intramolecular hydrogen bonding on photoisomerization. Spectrochimica Acta Part A: Molecular and Biomedical Spectroscopy, 182, 202-212. PubMed: )
  • [2] Li, H., Zhao, J., Zhang, Y., & Ren, B. (2016). Sequential Determination of Trace 4-Aminoazobenzene in Multiple Textiles Based on Nanoarrayed Functionalized Polystyrene Substrate by Surface Enhanced Raman Spectroscopy. Journal of Nanomaterials, 2016, 1-8.

4-Aminoazobenzene, also known as p-aminoazobenzene, is an organic compound with the molecular formula C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol. It appears as odorless brownish-yellow needles or an orange powder and is primarily used as a dye in various applications, including lacquers, varnishes, and insecticides. The compound is recognized for its potential allergenic properties and has been associated with contact dermatitis in sensitized individuals .

4-Aminoazobenzene is not biologically active itself. However, it can be metabolized in the body to form aromatic amines, some of which are known carcinogens. These metabolites can damage DNA, leading to uncontrolled cell growth and cancer development [].

4-Aminoazobenzene is a hazardous compound with several safety concerns:

  • Carcinogenicity: Classified as a carcinogen (Category 1B) by the European Union due to its ability to cause cancer [].
  • Acute Toxicity: May be toxic if swallowed [].
  • Skin Sensitization: Can cause allergic skin reactions [].
  • Environmental Toxicity: Highly toxic to aquatic life [].

  • Reduction: It can be reduced to form various derivatives, including paraphenylenediamine.
  • Diazotization: The compound can participate in diazotization reactions, which are critical in synthesizing azo dyes.
  • Coupling Reactions: It can couple with other aromatic compounds to form azo compounds, which are widely used in dye manufacturing .

The reactivity profile indicates that 4-aminoazobenzene can detonate under specific conditions, particularly when sensitized by metal salts or strong acids. It may also react explosively with strong oxidizing agents and emit toxic fumes upon decomposition .

4-Aminoazobenzene has been studied for its biological activity, particularly its role as a potential carcinogen. Research has indicated that it may be metabolically activated to form reactive intermediates that can bind to cellular macromolecules, leading to mutagenic effects. In animal studies, it has been linked to tumor formation, particularly in the liver . Additionally, it is known to cause allergic reactions in some individuals, making it a significant concern in occupational settings .

The synthesis of 4-aminoazobenzene typically involves the following methods:

  • Diazotization and Coupling:
    • Aniline is diazotized using sodium nitrite and hydrochloric acid.
    • The diazonium salt is then coupled with another aniline derivative at low temperatures to yield 4-aminoazobenzene.
  • Reduction of Azo Compounds:
    • Azo compounds can be reduced in the presence of reducing agents like iron or zinc in acidic conditions to form 4-aminoazobenzene.

These methods highlight the compound's versatility in synthetic organic chemistry and its importance as an intermediate in dye production .

The primary applications of 4-aminoazobenzene include:

  • Dyes: It serves as a dye for various materials such as lacquer, varnish, wax products, and oil stains.
  • Intermediate in Dye Manufacturing: It is crucial in producing acid yellow dyes and other azo dyes.
  • Insecticides: The compound is used in formulating certain insecticides due to its effective color properties .

Studies on the interactions of 4-aminoazobenzene with biological systems have revealed its potential allergenic properties. Patch tests have shown that approximately 30% of hairdressers exhibit sensitivity to this compound due to its presence in hair dyes containing paraphenylenediamine. This cross-reactivity emphasizes the need for caution when handling products containing this chemical .

Furthermore, research has indicated that exposure to 4-aminoazobenzene may lead to systemic toxicity and carcinogenic effects, necessitating stringent safety measures during industrial use .

Several compounds exhibit structural or functional similarities to 4-aminoazobenzene. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Characteristics
AnilineC₆H₅NH₂Basic amine used as a precursor for dyes and pharmaceuticals.
BenzidineC₁₂H₁₈N₂Known for its carcinogenic properties; used in dye manufacturing.
Para-phenylenediamineC₆H₄(NH₂)₂Commonly used in hair dyes; known allergen similar to 4-aminoazobenzene.
2-AminoanilineC₆H₇NUsed as a dye intermediate; less toxic than 4-aminoazobenzene.

These compounds share structural features but differ significantly in their biological activity and applications. Notably, 4-aminoazobenzene's unique azo structure contributes to its specific dyeing properties and allergenic potential .

Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992)

Color/Form

Brownish-yellow needles with bluish cast
Orange monoclinic needles from alcohol
Yellow to tan crystals

XLogP3

3.4

Boiling Point

greater than 680 °F at 760 mm Hg (NTP, 1992)
366.0 °C
Above 360 °C

Density

1.05 (NTP, 1992)

LogP

3.41 (LogP)
log Kow = 3.41

Melting Point

262 °F (NTP, 1992)
127.0 °C
128 °C

UNII

57X2AH42T1

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis.

Vapor Pressure

1.40e-06 mmHg
1.40X10-6 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

60-09-3
25548-34-9
8004-98-6

Associated Chemicals

2-Aminoazobenzene;2835-58-7
3-Aminoazobenzene;2835-59-8

Wikipedia

P-aminoazobenzene

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

POSSIBLY BY DIAZOTIZATING ANILINE AND COUPLING THE RESULTING DIAZOAMINOBENZENE WITH A MIXTURE OF ANILINE AND ANILINE HYDROCHLORIDE.
PREPARED FROM ANILINE, SODIUM NITRITE, AND HYDROGEN CHLORIDE.
... Heating diazoaminobenzene in aniline with addition of aniline hydrochloride.

General Manufacturing Information

Benzenamine, 4-(2-phenyldiazenyl)-: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 4-aminoazobenzene; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 10 ug/L.
Determination of aromatic azo colors by isolation of lipid-soluble colors from fats and chocolate by liquid/liquid partition and adsorption chromatography followed by identification by thin-layer chromatography /Liquid soluble cmpd/. ... Isolation of water soluble azo colors from the food matrix has been carried out by the so called wool thread method, by adsorption on alumina columns, by liquid-liquid extraction using quinoline, by quarternary ammonium compounds, and by liquid ion exchanges. /Water soluble cmpd/

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well ventilated area away from strong oxidizers.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Liver cytosols from 12-day-old male C57BL/6 X C3H/HeJ F1 (B6C3F1) mice contain 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase activity for N-hydroxy-4-aminoazobenzene ... . Pentachlorophenol (PCP) and 2,6-dichloro-4-nitrophenol were only moderately active inhibitors of the sulfotransferase activity; at a 100-uM concentration each compound inhibited the activity by only 50-80%. A single dose of 0.04 umol/g body weight of PCP administered to 12-day-old male B6C3F1 mice 45 min prior to a single dose of 0.1 umol/g body weight of [3H]4-aminoazobenzene ([3H]AB)... inhibited DNA adduct formation by approximately 50%. Under identical conditions, PCP also reduced the average number of hepatomas induced per mouse at 9 months by AB ... by 52% ... . PCP strongly inhibited the hepatocarcinogenicity of ... AB when this agent was administered in the diet with /with AB/ to female CD-1 mice over a 10- month period. Single doses of 0.15 umol/g body weight of [3H]AB ... bound to hepatic DNA of 12-day-old brachymorphic B6C3F2 mice, which are deficient in the synthesis of PAPS, at levels 15% ... of those found in their phenotypically normal litter mates. Under identical conditions, the incidence of hepatomas in brachymorphic mice at 9 months were 11 and 29%, with averages of 0.2 and 0.8 hepatomas/mouse ... . Incidences of 77% ..., with averages of 6.6 ... hepatomas/mouse, ... were found in their phenotypically normal litter mates. These data strongly indicate that N-sulfooxy-AB is a major ultimate electrophilic and hepatocarcinogenic metabolite of AB in mice. ...

Dates

Modify: 2023-08-19

Green preparation of carbon dots from Momordica charantia L. for rapid and effective sensing of p-aminoazobenzene in environmental samples

Yongli Liu, Xiaoyan Su, Letian Chen, Huanjia Liu, Chunyuan Zhang, Jiali Liu, Jiayi Hao, Yu Shangguan, Guifen Zhu
PMID: 33961826   DOI: 10.1016/j.envres.2021.111279

Abstract

p-Aminoazobenzene (pAAB) is a hazardous azo dye that causes considerable harm to human health and the environment. The development of novel and sensitive sensors for the rapid detection of pAAB is in high demand. In this study, a simple fluorescent sensor for pAAB detection is designed based on carbon dots (CDs) which are prepared using green carbon source of Momordica charantia L. via a facile hydrothermal approach. The fluorescence spectra of CDs exhibit considerable overlap with the absorption band of pAAB, and the fluorescence is specifically suppressed in the presence of pAAB ascribed to the inner filter effect. Good and wide linearity is observed in the pAAB concentration range of 0.01-12.5 μg mL
with a lower detection limit of 3.9 ng mL
. The established method achieves good results with a rapid analysis of pAAB in different practical water and soil samples. The as-constructed fluorescent sensor provides a simple, rapid, economical and eco-friendly platform and possesses prospective applications for the effective, selective and sensitive detection of pAAB in the environmental field.


Binding of azobenzene and p-diaminoazobenzene to the human voltage-gated sodium channel Na

Vito F Palmisano, Carlos Gómez-Rodellar, Hannah Pollak, Gustavo Cárdenas, Ben Corry, Shirin Faraji, Juan J Nogueira
PMID: 33514952   DOI: 10.1039/d0cp06140a

Abstract

The activity of voltage-gated ion channels can be controlled by the binding of photoswitches inside their internal cavity and subsequent light irradiation. We investigated the binding of azobenzene and p-diaminoazobenzene to the human Na
1.4 channel in the inactivated state by means of Gaussian accelerated molecular dynamics simulations and free-energy computations. Three stable binding pockets were identified for each of the two photoswitches. In all the cases, the binding is controlled by the balance between the favorable hydrophobic interactions of the ligands with the nonpolar residues of the protein and the unfavorable polar solvation energy. In addition, electrostatic interactions between the ligand and the polar aminoacids are also relevant for p-diaminoazobenzene due to the presence of the amino groups on the benzene moieties. These groups participate in hydrogen bonding in the most favorable binding pocket and in long-range electrostatic interactions in the other pockets. The thermodinamically preferred binding sites found for both photoswitches are close to the selectivity filter of the channel. Therefore, it is very likely that the binding of these ligands will induce alterations in the ion conduction through the channel.


Associations of Water-Soluble Macrocyclic Hosts with 4-Aminoazobenzene: Impact of pH

Ludovic Garnier, Sabine Sarraute, Yael Israëli, Christine Bonal, Patrice Malfreyt
PMID: 30466260   DOI: 10.1021/acs.jpcb.8b09127

Abstract

An investigation of the pH effect on the inclusion complexes of β-cyclodextrins and calixarenesulfonates with 4-aminoazobenzene was conducted both by experiments and molecular simulations. The whole thermodynamic characterizations of the association between hosts and 4-aminoazobenzene ( K, Δ
G
, Δ
H
, and TΔ
S
) were determined by UV-visible spectroscopy. β-Cyclodextrin inclusion complexes are not affected by pH change unlike those obtained with calixarenes. All the studied systems were enthalpically favored. Nevertheless, the entropic behavior is different depending on the host. In order to interpret these experimental results, molecular simulations were used to calculate the number of atoms inserted into the cage-like host compounds and the number of water molecules expelled from the cavity.


Textile allergic contact dermatitis caused by occupational exposure-An overlooked condition

Rita Ramos Pinheiro, Ana S Borges, Ana Brasileiro
PMID: 30039579   DOI: 10.1111/cod.13080

Abstract




Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography

H H Wendy Yang, Adrian Weisz
PMID: 29808790   DOI: 10.5740/jaoacint.17-0502

Abstract

Specifications in the U.S. Code of Federal Regulations for the color additive D&C Red No. 17 (R17, Colour Index No. 26100) limit the levels of the dye's intermediates, aniline (AN), 2-naphthol (β-naphthol, BN), and 4-aminoazobenzene (4AAB), to 0.2, 0.2, and 0.1%, respectively. The present work reports the development and application of an ultra-HPLC method for the quantitative determination of these impurities in R17. A 1.7 μm particle size C-18 column was used with 0.2 M ammonium acetate and acetonitrile as the eluents. AN, BN, and 4AAB were quantified by using six-point calibration curves with data points (w/w) ranging from 0.01 to 0.25% for AN, 0.01 to 0.24% for BN, and 0.01 to 0.19% for 4AAB. The correlation coefficients ranged from 0.9992 to 0.9999. Limits of detection for the analytes ranged from 0.002 to 0.01%. Recoveries of the analytes ranged from 99.5 to 102%. Relative standard deviations ranged from 0.482 to 1.262%. The new method was applied to analyze portions from 22 batches of R17 submitted to the U.S. Food and Drug Administration for certification. It was found to be simpler to implement, faster, and more sensitive than the older gravity-elution column chromatography method, which it has replaced.


Interactions of 4,4'-diaminoazobenzene derivatives with telomeric G-quadruplex DNA

Jeremy E B McCallum, Christopher W Coyle, Ryan R Elson, Blake A Titterington
PMID: 29528273   DOI: 10.1080/15257770.2018.1442578

Abstract

The development of small molecules to stabilize the G-quadruplex structure has garnered significant attention for anticancer drug discovery. Herein, we report the synthesis of several 4,4'-diaminoazobenzene derivatives containing different substituent groups and their ability to bind and stabilize telomeric G-quadruplex DNA. Circular dichroism (CD) spectroscopy was performed to characterize the quadruplex topologies, measure stabilization effects, and evaluate their capabilities for conformational photoregulation. 4,4'-Diaminoazobenzene derivatives were found to moderately stabilize quadruplex structures but not affect conformational photoregulation. This work further develops the design and general understanding of the stabilization effects of small molecules with telomeric G-quadruplex DNA.


ALDH1A inhibition sensitizes colon cancer cells to chemotherapy

Z Kozovska, A Patsalias, V Bajzik, E Durinikova, L Demkova, S Jargasova, B Smolkova, J Plava, L Kucerova, M Matuskova
PMID: 29902974   DOI: 10.1186/s12885-018-4572-6

Abstract

Recent evidence in cancer research, developed the notion that malignant tumors consist of different subpopulations of cells, one of them, known as cancer stem cells, being attributed many important properties such as enhanced tumorigenicity, proliferation potential and profound multidrug resistance to chemotherapy. Several key stem cells markers were identified in colon cancer. In our study we focused on the aldehyde dehydrogenase type 1 (ALDH1) expression in colon cancer-derived cell lines HT-29/eGFP, HCT-116/eGFP and LS-180/eGFP, and its role in the chemoresistance and tumorigenic potential.
The effect of pharmacological inhibition of ALDH activity by diethylaminobenzaldehyde (DEAB) and also effect of molecular inhibition by specific siRNA was evaluated in vitro in cultures of human colorectal cell lines. The expression level of different isoenzymes of aldehyde dehydrogenase was determined using qPCR. Changes in cell biology were evaluated by expression analysis, western blot and apoptosis assay. The efficiency of cytotoxic treatment in the presence of different chemotherapeutic drugs was analyzed by fluorimetric assay. Tumorigenicity of cells with specific ALDH1A1 siRNA was tested in xenograft model in vivo.
Treatment by DEAB partially sensitized the tested cell lines to chemotherapeutics. Subsequently the molecular inhibition of specific isoforms of ALDH by ALDH1A1 or ALDH1A3 siRNA led to sensitizing of cell lines HT-29/eGFP, HCT-116/eGFP to capecitabine and 5-FU. On the model of athymic mice we observed the effect of molecular inhibition of ALDH1A1 in HT-29/eGFP cells by siRNA. We observed inhibition of proliferation of subcutaneous xenografts in comparison to control cells.
This research, verifies the significance of the ALDH1A isoforms in multidrug resistance of human colorectal cancer cells and its potential as a cancer stem cell marker. This provides the basis for the development of new approaches regarding the treatment of patients with colorectal adenocarcinoma and potentially the treatment of other tumor malignancies.


Standing on the shoulders of giants: two centuries of struggle against meningococcal disease

Pere Domingo, Virginia Pomar, Albert Mauri, Nicolau Barquet
PMID: 31053493   DOI: 10.1016/S1473-3099(19)30040-4

Abstract

Meningococcal disease was first clinically characterised by Gaspard Vieusseux in 1805, and its causative agent was identified by Anton Weichselbaum in 1887, who named it Diplococcus intracellularis menigitidis. From the beginning, the disease was dreaded because of its epidemic nature, predilection for previously healthy children and adolescents, and high mortality. In the last decade of the 19th century, the concept of serum therapy for toxin-related bacterial diseases was identified. This concept was applied to meningococcal disease therapy, in an independent way, by Wilhelm Kolle, August von Wasserman, and Georg Jochmann in Germany, and Simon Flexner in the USA, resulting in the first successful approach for the treatment of meningococcal disease. During the first three decades of the 20th century, serum therapy was the standard treatment for meningococcal disease. With the advent of sulphamides first and then antibiotics, serum therapy was abandoned. The great challenges that infectious diseases medicine is facing and the awaiting menaces in the future in terms of increasing antibiotic resistance, emergence of new pathogens, and re-emergence of old ones without effective therapy, make passive immunotherapy a promising tool. Acknowledging the achievements of our predecessors might teach us some lessons to bring light to our future.


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